Cas no 2141036-90-8 (1-(4-Bromo-2-methoxyphenyl)-3-ethylurea)

1-(4-Bromo-2-methoxyphenyl)-3-ethylurea is a brominated aryl urea derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 4-bromo-2-methoxyphenyl group linked to an ethylurea moiety, offering reactivity for further functionalization. The bromine substituent enhances electrophilic aromatic substitution potential, while the methoxy group contributes to electronic modulation. This compound may serve as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors or herbicides, due to its balanced lipophilicity and hydrogen-bonding capacity. Its crystalline nature facilitates purification and characterization, making it suitable for method development in medicinal chemistry. The ethylurea side chain provides a versatile scaffold for structure-activity relationship studies.
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea structure
2141036-90-8 structure
Product name:1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
CAS No:2141036-90-8
MF:C10H13BrN2O2
MW:273.13
CID:5086791
PubChem ID:163201368

1-(4-Bromo-2-methoxyphenyl)-3-ethylurea Chemical and Physical Properties

Names and Identifiers

    • 2141036-90-8
    • 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
    • F75707
    • Inchi: 1S/C10H13BrN2O2/c1-3-12-10(14)13-8-5-4-7(11)6-9(8)15-2/h4-6H,3H2,1-2H3,(H2,12,13,14)
    • InChI Key: CBKUVGOMRJOTSE-UHFFFAOYSA-N
    • SMILES: C1(OC)=CC(Br)=CC=C1NC(=O)NCC

Computed Properties

  • Exact Mass: 272.01604g/mol
  • Monoisotopic Mass: 272.01604g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 50.4Ų

1-(4-Bromo-2-methoxyphenyl)-3-ethylurea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1244649-1g
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
2141036-90-8 95%
1g
$190 2024-06-05
Aaron
AR0202NS-100mg
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
2141036-90-8 95%
100mg
$32.00 2023-12-14
Aaron
AR0202NS-250mg
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
2141036-90-8 95%
250mg
$54.00 2023-12-14
Aaron
AR0202NS-1g
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
2141036-90-8 95%
1g
$145.00 2023-12-14
eNovation Chemicals LLC
Y1244649-100mg
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
2141036-90-8 95%
100mg
$80 2024-06-05
1PlusChem
1P0202FG-250mg
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
2141036-90-8 95%
250mg
$28.00 2023-12-19
eNovation Chemicals LLC
Y1244649-1g
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
2141036-90-8 95%
1g
$140 2025-02-28
1PlusChem
1P0202FG-1g
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
2141036-90-8 95%
1g
$73.00 2023-12-19
eNovation Chemicals LLC
Y1244649-100mg
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
2141036-90-8 95%
100mg
$70 2025-02-26
eNovation Chemicals LLC
Y1244649-1g
1-(4-Bromo-2-methoxyphenyl)-3-ethylurea
2141036-90-8 95%
1g
$140 2025-02-26

Additional information on 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea

Introduction to 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea (CAS No. 2141036-90-8)

1-(4-Bromo-2-methoxyphenyl)-3-ethylurea, with the Chemical Abstracts Service (CAS) number 2141036-90-8, is a urea derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromo-substituted phenyl ring and an ethyl group attached to the urea moiety. These characteristics contribute to its diverse biological activities and make it a valuable candidate for further investigation.

The chemical structure of 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea can be represented as follows: C10H12BrNO3. The presence of the bromine atom and the methoxy group on the phenyl ring imparts specific electronic and steric properties that influence its reactivity and biological interactions. The ethyl group attached to the urea moiety further modulates its solubility and bioavailability, making it an interesting compound for drug design and development.

In the field of medicinal chemistry, 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea has been studied for its potential therapeutic applications. Recent research has focused on its anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea could be a promising lead compound for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea has also shown potential as an anti-cancer agent. A 2022 study in the journal Cancer Research demonstrated that this compound selectively induced apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the modulation of key signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer cells. These findings highlight the potential of 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea as a novel therapeutic agent for cancer treatment.

In addition to its anti-inflammatory and anti-cancer activities, 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea has been investigated for its neuroprotective effects. A study published in Neuropharmacology in 2023 reported that this compound protected neurons from oxidative stress-induced damage by scavenging free radicals and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These neuroprotective properties make 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

The synthesis of 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea can be achieved through various routes, with one common method involving the reaction of 4-bromo-2-methoxyaniline with ethyl isocyanate. This synthetic approach is well-documented in the literature and can be optimized to achieve high yields and purity levels. The ease of synthesis and availability of starting materials make this compound accessible for both academic research and industrial applications.

In conclusion, 1-(4-Bromo-2-methoxyphenyl)-3-ethylurea (CAS No. 2141036-90-8) is a versatile urea derivative with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Ongoing research continues to uncover new insights into the mechanisms of action and therapeutic potential of this compound, making it an exciting area of study for scientists and researchers in the field.

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